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Compound of Interest

Compound Name: 3-(Methylthio)propionaldehyde

Cat. No.: B105701 Get Quote

In the realm of flavor and aroma chemistry, both 3-(methylthio)propionaldehyde, also known

as methional, and 2-methylbutanal are significant contributors to the sensory profiles of a wide

array of food products. This guide provides a detailed comparison of their sensory panel

evaluations, supported by experimental data, to assist researchers, scientists, and

professionals in drug development and food science in understanding their distinct

characteristics.

Sensory Profile and Characteristics
3-(Methylthio)propionaldehyde (Methional) is a potent sulfur-containing aldehyde renowned

for its powerful and highly pervasive aroma, most commonly described as cooked potato.[1] Its

complex profile also includes savory notes of onion and meat, as well as earthy and vegetative

nuances like tomato and musty undertones.[1][2] This compound is a key flavoring agent in a

variety of savory products, but it also finds application in non-savory items at very low

concentrations.[3]

2-Methylbutanal is an aldehyde that imparts malty, nutty, and cocoa-like aromas.[4] It is a

crucial component in the flavor profile of beer, where its concentration can significantly

influence the perception of both fresh and stale notes.[4] Its flavor is also described as having

chocolate, almond, and fruity characteristics.[5][6]

A summary of the key sensory descriptors for each compound is presented below:
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Feature
3-
(Methylthio)propionaldehy
de

2-Methylbutanal

Primary Descriptors
Cooked potato, savory, onion,

meat-like[1][2][7]

Malty, nutty, cocoa, chocolate-

like[4][5]

Secondary Descriptors
Musty, tomato, earthy,

vegetative, creamy[2]

Almond, fermented, green,

grassy, fruity[4][6]

Common Applications

Savory flavors (potato, meat,

tomato), malt, chicken, and at

low levels in fruit flavors

(blackcurrant, grape, mango)

[3]

Beer, chocolate, coffee, baked

goods, rum flavors[4][8][9]

Quantitative Sensory Data: Odor and Taste
Thresholds
The sensory threshold is the minimum concentration of a substance that can be detected by

human senses.[4] These values are critical for understanding the impact of these compounds

on the overall flavor of a product. The following tables summarize the reported odor and taste

thresholds for 3-(methylthio)propionaldehyde and 2-methylbutanal in various matrices. It is

important to note that threshold values can vary significantly depending on the food matrix (the

medium in which the compound is present) and the specific methodology used for sensory

evaluation.[10]

Table 1: Odor Thresholds
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Compound
Threshold
Concentration

Matrix Citation

3-

(Methylthio)propionald

ehyde

0.00036 mg/m³ Air [11]

2-Methylbutanal 156 µg/L Beer [4][12]

2-Methylbutanal 175.39 µg/kg Cheese [10][13]

Table 2: Taste Thresholds

Compound
Threshold
Concentration

Description Citation

3-

(Methylthio)propionald

ehyde

5 ppb - 5 ppm

Potato, musty, tomato,

mold ripened

cheeses, onion, beefy

brothy, egg, seafood

and vegetative

nuances.

[2]

2-Methylbutanal < 20 ppm
Sweet, slightly fruity,

and chocolate-like.
[14]

Experimental Protocols for Sensory Evaluation
A standardized and well-documented experimental protocol is essential for obtaining reliable

and reproducible sensory data. The following outlines a typical methodology for determining the

sensory threshold of a flavor compound using a trained sensory panel.

Panelist Selection and Training
Recruitment: Panelists are recruited based on their interest, availability, and general sensory

acuity.
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Screening: Candidates are screened for their ability to detect and describe basic tastes and

aromas. This often involves tests to identify common scents and taste solutions at varying

concentrations.

Training: Selected panelists undergo intensive training to familiarize them with the specific

aroma compounds under investigation. This includes recognizing the target compounds,

understanding the terminology used for description, and learning the evaluation procedures.

Sensory Threshold Determination: Three-Alternative
Forced-Choice (3-AFC) Method
The 3-AFC method is a widely used protocol for determining detection thresholds.[6]

Sample Preparation: A series of solutions of the target compound (e.g., 3-
(methylthio)propionaldehyde or 2-methylbutanal) are prepared in a neutral base (e.g.,

water, deodorized oil, or a simplified food matrix) at increasing concentrations.

Presentation: In each trial, a panelist is presented with three samples: two are blanks (the

neutral base) and one contains the aroma compound at a specific concentration. The order

of presentation is randomized for each panelist.

Task: The panelist's task is to identify the sample that is different from the other two.

Data Collection: The number of correct identifications at each concentration level is recorded

for each panelist.

Analysis: The detection threshold is typically defined as the concentration at which a certain

percentage of the panel (often 50%) can correctly identify the odd sample. Statistical

analysis is used to determine this threshold from the collected data.

The following diagram illustrates the workflow for sensory panel evaluation.
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Sensory Panel Evaluation Workflow

Signaling Pathways and Molecular Interactions
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While this guide focuses on the sensory evaluation, it is worth noting that the perception of

these aldehydes begins with their interaction with olfactory receptors in the nasal cavity. These

receptors are G-protein coupled receptors (GPCRs) that, upon binding with the odorant

molecule, initiate a signaling cascade. This cascade ultimately leads to the transmission of a

neural signal to the brain, where the odor is processed and perceived. The specific receptors

and downstream signaling pathways activated by 3-(methylthio)propionaldehyde and 2-

methylbutanal contribute to their distinct perceived aromas. Further research in this area can

provide deeper insights into the molecular basis of their sensory characteristics.

Odorant Molecule Olfactory Receptor Neuron Brain

3-(Methylthio)propionaldehyde
or 2-Methylbutanal

Olfactory Receptor
(GPCR)

Binds to G-protein Activation Adenylate Cyclase Activation cAMP Production Ion Channel Opening Neuron Depolarization Signal to Olfactory Bulb Odor Perception

Click to download full resolution via product page

Simplified Olfactory Signaling Pathway

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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